2-(2-Azidoethoxy)ethyl 2,2,2-trichloroethanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Azidoethoxy)ethyl 2,2,2-trichloroethanimidate is a chemical compound with the molecular formula C6H9Cl3N4O2. This compound is known for its unique structure, which includes an azido group and a trichloroethanimidate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethoxy)ethyl 2,2,2-trichloroethanimidate typically involves the reaction of 2-(2-Azidoethoxy)ethanol with 2,2,2-trichloroacetimidate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as tert-butyl methyl ether and maintaining the reaction temperature at 2-8°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is monitored closely to maintain optimal conditions and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Azidoethoxy)ethyl 2,2,2-trichloroethanimidate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the formation of triazoles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include copper(I) catalysts for click chemistry and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include triazoles and substituted derivatives of the original compound. These products are often used in further chemical synthesis and research applications.
Wissenschaftliche Forschungsanwendungen
2-(2-Azidoethoxy)ethyl 2,2,2-trichloroethanimidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and ethers.
Biology: The compound is used in bioconjugation techniques, where it helps in attaching biomolecules to various surfaces or other molecules.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialized chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(2-Azidoethoxy)ethyl 2,2,2-trichloroethanimidate involves the reactivity of the azido group and the trichloroethanimidate moiety. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The trichloroethanimidate moiety can participate in esterification and etherification reactions, facilitating the formation of various chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Azidoethoxy)ethanol: Similar in structure but lacks the trichloroethanimidate moiety.
tert-Butyl 2,2,2-trichloroacetimidate: Contains the trichloroacetimidate group but lacks the azido group.
2-Azido-2-deoxy-D-glucose: Contains an azido group but has a different overall structure
Uniqueness
2-(2-Azidoethoxy)ethyl 2,2,2-trichloroethanimidate is unique due to the presence of both the azido group and the trichloroethanimidate moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and scientific research.
Eigenschaften
Molekularformel |
C6H9Cl3N4O2 |
---|---|
Molekulargewicht |
275.5 g/mol |
IUPAC-Name |
2-(2-azidoethoxy)ethyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C6H9Cl3N4O2/c7-6(8,9)5(10)15-4-3-14-2-1-12-13-11/h10H,1-4H2 |
InChI-Schlüssel |
CGWOJMLRFICFLF-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOC(=N)C(Cl)(Cl)Cl)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.